[2-(4-Fluorophenoxy)phenyl]methanol
Description
[2-(4-Fluorophenoxy)phenyl]methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol group (-CH₂OH) attached to a phenyl ring that is substituted at the ortho position with a 4-fluorophenoxy moiety. Its molecular formula is C₁₃H₁₁FO₂, with a molecular weight of 218.22 g/mol (calculated from and ). The presence of the electron-withdrawing fluorine atom and the ether linkage influences its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
[2-(4-fluorophenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOIWVHXSPAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenoxy)phenyl]methanol typically involves the reaction of 4-fluorophenol with 2-bromobenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions:
Key Findings :
-
Acidic KMnO₄ selectively oxidizes the -CH₂OH group to a carboxylic acid without affecting the aryl ether linkage.
-
Chromium-based oxidants require careful temperature control to avoid over-oxidation.
Nucleophilic Substitution at the Aromatic Ring
The 4-fluorophenoxy group participates in electrophilic substitution, influenced by the fluorine’s -I effect:
| Reaction Type | Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 3-Nitro-[2-(4-fluorophenoxy)phenyl]methanol | Meta to -O- group |
| Bromination | Br₂/FeBr₃ | CHCl₃, RT, 6 hrs | 5-Bromo-[2-(4-fluorophenoxy)phenyl]methanol | Para to -CH₂OH |
Mechanistic Insights :
-
Nitration occurs meta to the electron-withdrawing -O-C₆H₄-F group due to deactivation of the ring .
-
Bromination favors positions para to the -CH₂OH group, which acts as a weak activating substituent.
Reduction Reactions
The methanol group can be reduced to methylene under specific conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HI/Red P | Reflux, 12 hrs | [2-(4-Fluorophenoxy)phenyl]methane | 90% |
| LiAlH₄ | THF, 0°C → RT, 3 hrs | No reaction (alcohol remains intact) | – |
Notable Observation :
Esterification and Etherification
The hydroxyl group reacts with acylating/alkylating agents:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 1 hr | [2-(4-Fluorophenoxy)phenyl]methyl acetate | Protecting group strategy |
| CH₃I/K₂CO₃ | DMF, 60°C, 8 hrs | [2-(4-Fluorophenoxy)phenyl]methyl ether | Prodrug synthesis |
Synthetic Utility :
Cross-Coupling Reactions
The aryl fluoride participates in Pd-catalyzed couplings:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated analogs | 50% |
Limitations :
-
The -O-C₆H₄-F group shows moderate reactivity in cross-couplings compared to non-fluorinated analogs .
Stability Under Acidic/Basic Conditions
| Condition | Observation | Degradation Pathway |
|---|---|---|
| 1M HCl, reflux | De-fluorination at 24 hrs | Formation of phenol byproducts |
| 1M NaOH, RT | No reaction (stable >48 hrs) | – |
Critical Note :
-
Acidic media induce cleavage of the C-F bond in the 4-fluorophenoxy group, limiting use in low-pH environments .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol generates:
-
Primary product : Quinone methide intermediate (trapped with H₂O).
-
Secondary product : [2-(4-Fluorophenoxy)phenyl]formaldehyde (via H abstraction).
Implication :
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
[2-(4-Fluorophenoxy)phenyl]methanol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of drugs targeting inflammatory diseases and cancer therapies. For instance, compounds derived from this structure have been evaluated for their efficacy against c-Met kinase, a target in cancer treatment, demonstrating promising biological activity against multiple cancer cell lines .
Case Study: Antitumor Activity
In a study focusing on the development of small molecule antitumor agents, derivatives of this compound exhibited significant potency against H460 and HT-29 cancer cell lines. These findings highlight the compound's potential as a lead structure for further drug development .
Agricultural Chemicals
Herbicides and Fungicides
The compound is utilized in formulating herbicides that provide effective weed control while minimizing environmental impact. Its fluorinated phenyl group enhances the biological activity of herbicides, making them more effective against resistant weed species .
Table 1: Herbicide Efficacy Comparison
| Compound | Target Weeds | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| This compound | Common Broadleaf Weeds | 85 | Low |
| Traditional Herbicide A | Common Broadleaf Weeds | 70 | Moderate |
Material Science
Polymer Formulations
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is particularly valuable in creating durable materials for various industrial uses.
Case Study: Polymer Enhancement
Research has shown that polymers infused with this compound exhibit improved resistance to thermal degradation compared to conventional polymers. This enhancement is attributed to the unique interactions facilitated by the fluorinated moiety within the polymer matrix .
Biochemical Research
Receptor Interactions and Signaling Pathways
The compound acts as a research tool for studying receptor interactions and signaling pathways, contributing to the development of new therapeutic strategies. Its ability to modulate biological pathways makes it a candidate for investigating mechanisms underlying various diseases.
Analytical Chemistry
Standard in Chromatographic Methods
In analytical chemistry, this compound is utilized as a standard in chromatographic methods. This application ensures accurate quantification of related compounds in complex mixtures, aiding researchers in various analytical assessments .
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and the nature of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: [4-(4-Fluorophenoxy)phenyl]methanol
The para-substituted isomer, [4-(4-fluorophenoxy)phenyl]methanol (CAS: 167091-96-5), shares the same molecular formula and weight as the target compound but differs in the substituent position. Key differences include:
- Solubility: The para isomer exhibits higher solubility in polar solvents (e.g., methanol) due to symmetrical charge distribution.
- Crystallinity : Para-substituted analogs often form more stable crystalline structures, as observed in SHELX-refined crystallographic studies ().
- Reactivity : The ortho isomer may display enhanced steric hindrance around the hydroxyl group, affecting its participation in nucleophilic reactions .
Ethanol Derivatives: 2-(4-Fluorophenyl)ethanol
2-(4-Fluorophenyl)ethanol (CAS: 7589-27-7) is a simpler analog with an ethanol chain (-CH₂CH₂OH) attached to a fluorophenyl ring. Differences include:
- Molecular Weight : 140.16 g/mol (vs. 218.22 g/mol for the target compound).
- Applications : Used as a fragrance intermediate (), whereas the target compound’s benzyl alcohol group makes it more suited for coupling reactions in drug synthesis.
- Hydrogen Bonding: The primary alcohol in 2-(4-fluorophenyl)ethanol participates more readily in hydrogen bonding than the secondary benzyl alcohol in the target compound .
Complex Ether-Alcohol Hybrids
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol (CAS: 1021030-78-3)
This compound features a methoxy and a 3-phenylpropoxy group on the phenyl ring. Key distinctions:
- Substituent Effects : The bulky 3-phenylpropoxy group reduces solubility in aqueous media compared to the target compound.
- Synthetic Utility: Used in metal coordination studies (), whereas this compound is tailored for electrophilic aromatic substitutions .
(2-(4-(Benzyloxy)phenoxy)phenyl)methanol (CAS: 111238-07-4)
The benzyloxy group introduces additional aromaticity, enhancing lipophilicity. This compound’s applications include polymer synthesis, contrasting with the target’s role in small-molecule drug intermediates .
Pyridine and Triazole Derivatives
Compounds like 2-[2-chloro-4-(4-fluorophenoxy)phenyl]-1-methoxy-3-(1,2,4-triazol-1-yl)propan-2-ol (CAS: 1159001-28-1) highlight the versatility of 4-fluorophenoxy groups in agrochemicals.
Biological Activity
[2-(4-Fluorophenoxy)phenyl]methanol is an organic compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol. This compound has garnered attention in biological research due to its potential applications in pharmacology and biochemistry, particularly in studying fluorinated phenols' effects on biological systems. This article delves into its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-fluorophenol with 2-bromobenzyl alcohol under basic conditions, often using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. This synthetic route is optimized for both laboratory and industrial production, ensuring high yield and purity of the product .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity towards these targets. It can modulate enzyme activity by acting as either an inhibitor or an activator, depending on the specific interactions involved .
Biological Activity Overview
Research indicates that this compound is utilized as a model compound to study the interactions of fluorinated aromatic compounds with biological systems. Its unique structure allows it to serve as an intermediate in synthesizing various organic compounds, particularly in drug development where metabolic stability and bioavailability are crucial .
Table 1: Comparative Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 4-(4-Chloro-2-fluorophenoxy)phenyl-pyrimidine | Na+ Channel Blocker | |
| Schiff Base Complexes | Bactericidal |
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial properties of various synthesized compounds based on fluorinated phenols, including this compound. Results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Na+ Channel Modulation : Research on related compounds has shown that fluorinated derivatives can effectively modulate voltage-gated Na+ channels, which are implicated in chronic pain pathways. This suggests that this compound could be explored further for its analgesic properties while minimizing central nervous system side effects associated with traditional Na+ channel blockers .
- Toxicity Studies : Preliminary toxicity assessments have indicated that compounds similar to this compound exhibit low toxicity towards human cells, making them suitable candidates for further pharmacological studies without significant safety concerns .
Q & A
Q. What are the common synthetic routes for [2-(4-Fluorophenoxy)phenyl]methanol in academic research?
- Methodological Answer : The compound can be synthesized via:
-
Reduction of a ketone precursor : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce a corresponding ketone (e.g., [2-(4-Fluorophenoxy)phenyl]ketone) to the alcohol .
-
Nitro group reduction : If a nitro-substituted intermediate (e.g., [2-(4-Fluorophenoxy)phenyl]nitromethane) is available, catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) can yield the alcohol .
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Substitution reactions : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) may facilitate hydroxyl group substitution for further derivatization .
- Data Table :
| Method | Reagents/Conditions | Yield (Typical) | Reference |
|---|---|---|---|
| Ketone reduction | NaBH₄ in MeOH, 0°C to RT | 70-85% | |
| Nitro reduction | H₂ (1 atm), Pd/C, EtOH | 80-90% |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the fluorophenoxy group (e.g., aromatic splitting patterns) and hydroxymethyl proton (δ ~4.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis.
- Infrared (IR) Spectroscopy : O-H stretch (~3200-3600 cm⁻¹) and C-F vibration (~1100-1250 cm⁻¹) .
- X-ray Crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : While direct data is limited for this compound, analogous alcohols (e.g., 4-Methylphenylmethanol) suggest:
- Molecular Weight : ~218.22 g/mol (calculated).
- Density : Estimated 1.10-1.20 g/cm³ (similar to biphenyl derivatives) .
- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or reactivity data for this compound?
- Methodological Answer :
- Cross-validation : Combine NMR, IR, and X-ray data to confirm structural assignments. For example, crystallography (using SHELXL ) can resolve ambiguities in stereochemistry.
- Control experiments : Replicate reactions under inert atmospheres to rule out oxidation byproducts .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts or reaction pathways .
Q. What methodological approaches are used to determine the crystal structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELX suite (SHELXD for solution, SHELXL for refinement) .
- Challenges : Fluorine atoms may cause disorder; high-resolution data (≤0.8 Å) is critical.
- Data interpretation : Analyze intermolecular interactions (e.g., hydrogen bonding involving -OH and fluorophenyl groups) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer :
-
Derivatization : Synthesize analogs via substitution (e.g., replacing -OH with -OAc or -NH₂) .
-
Biological assays : Test antimicrobial activity (e.g., MIC assays against Gram-positive bacteria) .
-
Computational SAR : Use molecular docking (AutoDock) to predict binding affinities with target proteins .
- Data Table :
| Derivative | Modification | Biological Activity (Example) | Reference |
|---|---|---|---|
| -OAc substituted | Esterification | Reduced solubility | |
| -NH₂ substituted | Amination | Enhanced antibacterial potency |
Q. What are the best practices for ensuring purity in this compound synthesis?
- Methodological Answer :
- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) for purification .
- Analytical standards : Compare with reference materials (e.g., HPLC retention times, spiking experiments) .
- Spectroscopic thresholds : Ensure NMR purity (≤5% impurities via integration) and MS isotopic clarity .
Safety and Environmental Considerations
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles (prevents skin/eye contact) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders/aerosols.
- Waste disposal : Segregate halogenated waste for incineration .
Q. What environmental impact studies are needed for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
